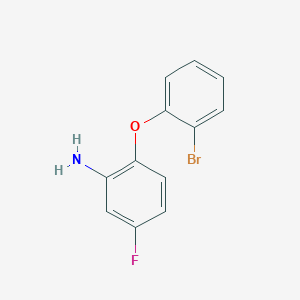

![molecular formula C11H12F3N B3074385 (Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine CAS No. 1019612-03-3](/img/structure/B3074385.png)

(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine

Overview

Description

“(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine” is a chemical compound . It is also known by its synonyms “Benzenemethanamine, N-2-propen-1-yl-4-(trifluoromethyl)-” and "prop-2-en-1-yl({[4-(trifluoromethyl)phenyl]methyl})amine" .

Molecular Structure Analysis

The molecular formula of this compound is C11H12F3N . The molecular weight is 215.21 . The MDL number is MFCD11138033 .Scientific Research Applications

1. Organic Light-Emitting Diodes (OLEDs)

Research on bipolar molecules related to (Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine, such as TBBI and Me-TBBI, has been conducted for use in organic light-emitting diodes (OLEDs). These molecules exhibit excellent thermal stability and good solubility, making them suitable for phosphorescent OLEDs with improved performance due to efficient charge localization (Ge et al., 2008).

2. Synthesis of Heterocyclic Compounds

Studies have shown that reactions of certain trifluoromethyl-containing compounds with various nucleophiles lead to the formation of acyclic and heterocyclic N-substituted 2-aminopyridine derivatives. These compounds have potential applications in the synthesis of novel organic molecules (Sokolov & Aksinenko, 2010).

3. Creation of Lipidic Enaminones

Research has demonstrated that primary and secondary amines can react with certain keto-allenic esters to create lipidic enaminone derivatives. These novel lipid derivatives could have potential applications in organic chemistry and biochemistry (Lie Ken Jie & Lau, 2000).

4. Development of Fluorinated Polyimides

A study on a novel trifluoromethyl-substituted bis(ether amine) monomer, related to the chemical , led to the development of highly soluble fluorinated polyimides. These polyimides show potential for use in electronics due to their low dielectric constants and high thermal stability (Chung, Tzu, & Hsiao, 2006).

5. Synthesis and Structural Analysis of Chalcone Derivatives

Research on chalcone derivatives, which are structurally related to this compound, has led to the synthesis of compounds with potential applications in material science. These studies involve crystal structure and surface analysis (Salian et al., 2018).

6. Anti-Microbial, Anti-Oxidant, and Anti-Cancer Agents

Some derivatives of this compound have been synthesized and characterized for their potential anti-microbial, anti-oxidant, and anti-cancer activities. This includes a range of (2E)-1-{1-[2,3-dichloro-6-methyl-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}-3-aryl prop-2-en-1-one derivatives (Bhat et al., 2016).

7. Antibacterial and Antifungal Activities

Compounds related to this compound have been synthesized and evaluated for their antibacterial and antifungal activities. This research could lead to the development of new antimicrobial agents (Patel & Patel, 2017).

Mechanism of Action

Mode of Action

It’s known that the compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and a single electron transfer pathway .

Biochemical Pathways

It’s known that similar compounds, such as indole derivatives, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

properties

IUPAC Name |

N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h2-6,15H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUISRMWBHQJLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B3074303.png)

![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol](/img/structure/B3074328.png)

![2-Methoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074347.png)

![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074356.png)

![2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074360.png)

![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074378.png)

![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074383.png)

![3-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074389.png)

![2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3074392.png)

![4-[(Butylamino)methyl]-2-ethoxyphenol](/img/structure/B3074398.png)

![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine](/img/structure/B3074406.png)

![3-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B3074410.png)

![2-Methoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074416.png)